Ethyl 4-benzo[1,3]dioxol-5-YL-benzoate
Description
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Structure
3D Structure
Properties
CAS No. |
61097-62-9 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yl)benzoate |
InChI |
InChI=1S/C16H14O4/c1-2-18-16(17)12-5-3-11(4-6-12)13-7-8-14-15(9-13)20-10-19-14/h3-9H,2,10H2,1H3 |
InChI Key |
NBIPIWDUYLFFDO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Novel Benzodioxole Derivatives for Pharmaceutical Research
Abstract
The 1,3-benzodioxole scaffold is a privileged heterocyclic motif integral to a vast array of biologically active molecules, ranging from natural products to blockbuster pharmaceuticals. Its unique electronic properties and conformational rigidity make it a cornerstone in medicinal chemistry for modulating drug-receptor interactions. This guide provides an in-depth exploration of key synthetic pathways for novel benzodioxole derivatives, tailored for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to dissect the causality behind strategic synthetic choices, offering field-proven insights into both classical and modern methodologies. This document is structured to serve as a practical and authoritative resource, grounding its protocols in established chemical principles and supporting all claims with comprehensive, verifiable references.
The Strategic Importance of the Benzodioxole Core in Drug Design
The 1,3-benzodioxole ring system, characterized by a benzene ring fused to a five-membered dioxole ring, is more than just a structural component; it is a functional modulator of biological activity.[1] This moiety is found in numerous compounds with diverse pharmacological effects, including anti-tumor, anti-inflammatory, and neuroprotective properties.[1][2][3] For instance, derivatives have shown promise as inhibitors of cyclooxygenase (COX) enzymes, as cytotoxic agents against cancer cell lines, and as potent agonists for plant auxin receptors, highlighting their broad therapeutic and agrochemical potential.[3][4][5]
The synthetic accessibility and chemical stability of the benzodioxole core allow for its use as a versatile scaffold. Its oxygen atoms can engage in hydrogen bonding, while the aromatic system allows for π-stacking interactions, both crucial for molecular recognition at biological targets. Furthermore, the methylenedioxy bridge can be metabolically stable, offering advantages in pharmacokinetic profiles over more labile catechol precursors.[6] This guide will explore the primary synthetic avenues to access and diversify this valuable chemical entity.
Foundational Synthetic Strategies: A Mechanistic Overview
The construction of the benzodioxole ring system fundamentally relies on the formation of two ether linkages to a catechol precursor. The choice of the one-carbon electrophile and the reaction conditions dictates the efficiency, scope, and functional group tolerance of the synthesis.
The Classical Approach: Williamson Ether Synthesis
The most traditional and direct method for forming the methylenedioxy bridge is the Williamson ether synthesis, which involves the reaction of a catechol with a dihalomethane (e.g., dichloromethane or dibromomethane) under basic conditions.[7][8][9]
Causality of Experimental Choices:
-
Base: A strong base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), is required to deprotonate both phenolic hydroxyl groups of the catechol, forming a more nucleophilic catecholate dianion.[8] The choice of base can influence reaction rate and yield; Cs₂CO₃ is often favored for its high solubility and the "cesium effect," which enhances the nucleophilicity of the oxygen atoms.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) is typically used.[8] These solvents effectively solvate the cation of the base, leaving the alkoxide nucleophile "naked" and highly reactive, while not interfering with the SN2 reaction pathway.
-
Dihalomethane: Dichloromethane or dibromomethane serves as the electrophilic one-carbon source. The reaction proceeds via a sequential double SN2 mechanism.[8][9]
Workflow: General Logic of Williamson Ether Synthesis
Caption: General workflow for benzodioxole synthesis via the Williamson method.
Modern Catalytic and Greener Alternatives
While robust, classical methods often require harsh conditions. Modern synthetic chemistry has driven the development of more efficient and environmentally benign alternatives.
Microwave-Assisted Green Synthesis: A notable advancement involves the microwave-assisted reaction of catechols with benzoic acid derivatives using polyphosphoric acid (PPA).[10][11] This method is advantageous as it is often solvent-free, proceeds rapidly (30-120 seconds), and produces high yields (60-85%).[10][11] The PPA acts as both a catalyst and a solvent, and the microwave irradiation provides efficient and uniform heating, accelerating the reaction.[10][11] The proposed mechanism involves protonation of the benzoic acid by PPA, followed by nucleophilic attack from the catechol and subsequent cyclization.[11]
Palladium-Catalyzed Carbene-Mediated Synthesis: A more sophisticated approach involves the palladium-catalyzed reaction of N-tosylhydrazones with benzo-1,2-quinones.[6] N-tosylhydrazones serve as safe and accessible precursors to diazo compounds, which in turn form palladium-carbene intermediates. This is a powerful method as it forms two C-O bonds on a single carbenic carbon center to construct the benzodioxole ring.[6] This transformation is versatile, tolerating a range of electronically diverse and sterically hindered aryl groups on the N-tosylhydrazone.[6]
Advanced Synthesis via C-H Functionalization
Direct C-H functionalization represents a paradigm shift in synthesis, offering the ability to form C-C and C-heteroatom bonds without pre-functionalized starting materials.[12][13] This strategy enhances atom and step economy significantly.
Rhodium-Catalyzed Annulation: Transition metal-catalyzed annulation through C-H activation is a powerful tool for building heterocyclic systems.[14][15] For benzodioxole-containing structures like piperonylic acid, rhodium catalysts can be employed to direct the annulation of alkynes. The regioselectivity of this C-H activation is influenced by both steric factors and weak non-covalent interactions between substituents (like methoxy groups) and the catalyst's ligands.[14] The carboxylate group of the benzoic acid acts as a directing group, coordinating to the metal center and positioning it for selective activation of the ortho C-H bond.[14][16]
Diagram: Directed C-H Activation Mechanism
Caption: Catalytic cycle for rhodium-catalyzed C-H activation/annulation.
Detailed Experimental Protocols
Trustworthy protocols are self-validating and reproducible. Below is a representative, detailed procedure for a modern, efficient synthesis.
Protocol: Microwave-Assisted Synthesis of 2-Phenyl-1,3-benzodioxole[10][11]
Materials:
-
Catechol (1.0 mole equivalent)
-
Benzoic acid (1.05 mole equivalent)
-
Polyphosphoric acid (PPA) (0.1 mole equivalent)
-
Microwave Synthesizer (e.g., Biotage Initiator)
-
10% Sodium Hydroxide (NaOH) solution
-
70% Ethanol (EtOH) solution
-
Ethyl acetate, Petroleum ether
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine catechol, benzoic acid, and polyphosphoric acid.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 350 W, maintaining a temperature of 100°C for 30-120 seconds.
-
Reaction Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:petroleum ether (1:1).
-
Work-up: After cooling, cautiously neutralize the reaction mass with a 10% NaOH solution until the mixture is basic.
-
Causality: Neutralization quenches the PPA catalyst and allows for the precipitation of the crude product.
-
-
Isolation: Filter the resulting precipitate and wash thoroughly with deionized water.
-
Purification: Recrystallize the crude product from a 70% ethanol solution to yield the pure 2-phenyl-1,3-benzodioxole.
Characterization of Novel Derivatives
The unambiguous structural confirmation of synthesized derivatives is paramount. A combination of spectroscopic techniques is essential.
| Technique | Key Observables for Benzodioxole Core |
| ¹H NMR | A characteristic singlet peak typically between δ 5.9-6.2 ppm, integrating to 2 protons, corresponding to the methylenedioxy (-O-CH₂-O-) protons.[17][18] |
| ¹³C NMR | A characteristic signal for the methylenedioxy carbon, usually appearing around δ 101-103 ppm.[18][19] Signals for the two oxygen-bearing aromatic carbons appear around δ 147-151 ppm.[18] |
| FT-IR | Characteristic C-O-C stretching vibrations for the ether linkages can be observed, typically in the 1250-1000 cm⁻¹ region.[19] |
| HRMS | High-Resolution Mass Spectrometry provides the exact mass of the molecule, allowing for the confirmation of the elemental formula with high precision.[3][18][19][20] |
Example Data Interpretation: For N-phenylbenzo[d][2][4]dioxole-5-carboxamide, the ¹H NMR spectrum shows a singlet for the -O-CH₂-O- protons at δ 6.19 ppm.[18] The ¹³C NMR spectrum confirms the presence of this carbon at δ 102.27 ppm, alongside the aromatic carbons attached to oxygen at δ 150.50 and 147.84 ppm.[18] High-resolution mass spectrometry (HRMS) calculated for C₁₄H₁₂NO₃ [M+H]⁺ was 242.0817, with the found value being 242.0814, confirming the molecular formula.[18]
Conclusion and Future Perspectives
The synthesis of novel benzodioxole derivatives remains a vibrant and essential area of research for drug discovery. While classical methods like the Williamson ether synthesis provide reliable access to the core structure, modern methodologies offer significant advantages in terms of efficiency, safety, and environmental impact. Microwave-assisted synthesis offers a rapid and green alternative, while transition-metal-catalyzed C-H functionalization opens new avenues for creating molecular complexity from simple precursors. The continued development of multicomponent reactions (MCRs) will likely play a significant role in the future, allowing for the one-pot synthesis of highly decorated benzodioxole structures from three or more starting materials, further accelerating the discovery of new therapeutic agents.[21][22]
References
- Unveiling the multifaceted biological activities of 1,3-benzodioxole deriv
-
Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC. (2020, September 7). National Center for Biotechnology Information. [Link]
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Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022, June 9). Frontiers. [Link]
-
Microwave-assisted green synthesis of 1, 3-benzodioxole derivatives. (2012, June 7). Taylor & Francis Online. [Link]
-
Design, Synthesis and Evaluation of Novel 1,3-Benzodioxole Derivatives for Their Anti-Tumor Activity. (2025, February 24). SSRN. [Link]
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Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020, December 9). An-Najah National University. [Link]
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Microwave-assisted green synthesis of 1, 3-benzodioxole derivatives. (2025, August 6). ResearchGate. [Link]
- Synthetic method of 1, 3-benzodioxole.
-
Carbene-Mediated Benzodioxole Synthesis. Synfacts. [Link]
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Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC. (2023, October 6). National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC. (2022, June 10). National Center for Biotechnology Information. [Link]
-
Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. (2022, August 25). Royal Society of Chemistry. [Link]
-
Synthesis of bromination derivatives of 1, 3-benzodioxole. (2025, August 10). ResearchGate. [Link]
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1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022, June 22). MDPI. [Link]
-
Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. [Link]
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019, May 16). ResearchGate. [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. (2018, August 29). YouTube. [Link]
-
C-H Functionalization. Yale University. [Link]
-
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. ACS Publications. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022, August 17). MDPI. [Link]
-
Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. (2023, February 10). MDPI. [Link]
-
Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. (2024, April 26). YouTube. [Link]
-
Multi-Component Reaction and Their Application in Drug Discovery. Asian Journal of Research in Chemistry. [Link]
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Technical Guide: Ethyl 4-(benzo[d][1,3]dioxol-5-yl)benzoate and Biaryl Scaffolds
[1]
Executive Summary
This technical guide provides the definitive chemical identity, synthesis methodology, and structural analysis of Ethyl 4-benzodioxol-5-yl-benzoate .[1] As a biaryl ester featuring a 1,3-benzodioxole (methylenedioxy) moiety, this compound represents a critical scaffold in medicinal chemistry, particularly in the development of phosphodiesterase inhibitors, liquid crystals, and antimicrobial agents.[1] This document details the specific CAS registry data, IUPAC nomenclature, and a validated Suzuki-Miyaura coupling protocol for its synthesis, ensuring reproducibility in research settings.
Part 1: Chemical Identity & Nomenclature[1]
The compound is a biaryl structure where a benzoate ester is directly coupled to a benzodioxole ring.[1]
Core Identification Data
| Parameter | Detail |
| Common Name | Ethyl 4-benzodioxol-5-yl-benzoate |
| IUPAC Name | Ethyl 4-(benzo[d][1,3]dioxol-5-yl)benzoate |
| CAS Registry Number | 61097-62-9 |
| Molecular Formula | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol |
| SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CC3=C(OCO3)C=C2 |
| InChI Key | NBIPIWDUYLFFDO-UHFFFAOYSA-N |
Structural Analysis
The molecule consists of two distinct aromatic systems connected by a single C-C bond (biaryl linkage):[1]
-
Ring A (Benzoate): An ethyl ester-substituted benzene ring.[1]
-
Ring B (Benzodioxole): A benzene ring fused to a 1,3-dioxole ring (often referred to as the piperonyl group).[1]
Critical Distinction: Researchers often confuse this biaryl compound with its amino-linker analog (Ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]benzoate).[1] The CAS 61097-62-9 specifically refers to the direct C-C biaryl bond, not the amino-methylene bridged variant.[1]
Part 2: Synthesis & Methodology (The "How-To")
Mechanism: Suzuki-Miyaura Cross-Coupling
The most robust method for synthesizing this biaryl scaffold is the palladium-catalyzed Suzuki-Miyaura coupling.[1] This reaction couples an aryl boronic acid with an aryl halide.[1]
Validated Protocol
Objective: Synthesize Ethyl 4-(benzo[d][1,3]dioxol-5-yl)benzoate on a 1.0 mmol scale.
Reagents:
-
Aryl Halide: Ethyl 4-bromobenzoate (1.0 eq, 229 mg)[1]
-
Boronic Acid: 3,4-(Methylenedioxy)phenylboronic acid (1.2 eq, 199 mg)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 eq, 24 mg) — Selected for stability and resistance to oxidation compared to Pd(PPh₃)₄.[1]
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq, 276 mg)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio, degassed)[1]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon or Nitrogen for 15 minutes.
-
Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with Argon for 20 minutes. Causality: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.[1]
-
Reagent Addition: Add the Ethyl 4-bromobenzoate, boronic acid, and base to the flask.
-
Catalyst Introduction: Add Pd(dppf)Cl₂ last to minimize air exposure.[1]
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]
-
Endpoint: Disappearance of the bromide starting material.[1]
-
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black.[1] Wash the pad with Ethyl Acetate.[1]
-
Extraction: Wash the filtrate with brine (2x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Flash column chromatography (Silica Gel 60).
Visualization: Synthesis Pathway[1][4]
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl ester.[1]
Part 3: Analogs and Structural Derivatives[1]
In drug discovery, "analogs" are explored to modulate solubility, metabolic stability, and potency.[1] The following table categorizes key analogs of the target compound.
| Analog Class | Structural Modification | Potential Application |
| Hydrolysis Product | 4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid | Active pharmaceutical ingredient (API) precursor; often the active metabolite if the ester is a prodrug.[1] |
| Ester Variance | Methyl / tert-Butyl ester | Used to alter lipophilicity (LogP) or hydrolytic stability during formulation.[1] |
| Linker Isomer | Ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]benzoate | Distinct from target.[1] Contains a C-N-C linker.[1] Often used in kinase inhibitor design.[1] |
| Heterocyclic Analog | Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate | Bioisostere where the benzoate ring is replaced by a thiazole for improved metabolic stability.[1] |
Analytical Decision Tree
When characterizing these analogs, specific analytical techniques are required to differentiate the subtle structural changes.[1]
Figure 2: NMR decision tree to distinguish the target biaryl from amino-linker analogs.
References
Introduction: The Benzodioxole Moiety - A Privileged Scaffold in Modern Chemistry
An In-Depth Technical Guide to the Reactivity of the Benzodioxole Moiety for Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole, also known as methylenedioxyphenyl (MDP), is a bicyclic heterocyclic compound featuring a benzene ring fused to a five-membered dioxole ring. This seemingly simple structure is a cornerstone in the architecture of numerous natural products, pharmaceuticals, fragrances, and insecticides.[1] Its prevalence stems from a unique combination of electronic properties, metabolic behavior, and synthetic accessibility. The two oxygen atoms in the dioxole ring act as potent electron-donating groups, rendering the fused aromatic ring electron-rich and highly susceptible to a variety of chemical transformations.[2]
This guide offers a comprehensive exploration of the benzodioxole moiety's reactivity, providing field-proven insights into its synthesis, functionalization, and critical role in drug discovery. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower researchers in their synthetic and therapeutic endeavors.
Core Synthesis: Forging the Benzodioxole Ring
The most prevalent and industrially scalable method for synthesizing the 1,3-benzodioxole core involves the acid-catalyzed condensation of catechol (1,2-dihydroxybenzene) with a methylene source, such as methanol or dihalomethane.[2] This reaction, a form of acetalization, forges the characteristic methylenedioxy bridge.
Causality of Experimental Choice: The selection of a strong acid catalyst (e.g., sulfuric or hydrochloric acid) is crucial to protonate the methylene source, generating a reactive electrophile that is readily attacked by the nucleophilic hydroxyl groups of catechol. Careful control of temperature and pH is paramount to prevent side reactions and ensure high yields.[2]
Caption: General synthetic route to the 1,3-benzodioxole core.
The Chemical Reactivity Landscape
The electron-donating nature of the dioxole ring dictates the reactivity of the entire moiety, making it a versatile platform for synthetic elaboration.
Pillar 1: Electrophilic Aromatic Substitution (SEAr)
The benzodioxole ring is highly activated towards electrophilic attack. The lone pairs on the oxygen atoms increase the electron density of the aromatic system through resonance, making it significantly more nucleophilic than benzene. This activation directs incoming electrophiles primarily to the positions ortho and para to the ether-like linkages, which correspond to the 4- and 5-positions of the benzodioxole system.
Sources
Troubleshooting & Optimization
Optimizing reaction conditions (temperature, catalyst, solvent) for synthesizing benzodioxole esters
This guide details the optimization of reaction conditions for synthesizing benzodioxole esters, specifically focusing on the critical methylenation step (ring closure) and subsequent esterification. It addresses the common bottlenecks: dimerization, low yields, and ester hydrolysis.[1]
To: Research & Development Teams From: Senior Application Scientist, Process Chemistry Division Subject: Protocol Optimization for Methylenedioxy-Bridged Aromatics
Executive Summary: The "Caesium Effect"
The synthesis of benzodioxole esters hinges on the formation of the strained five-membered dioxole ring. While traditional methods use bases like
Module 1: Strategic Synthetic Routes
Choose your route based on substrate availability and functional group tolerance.[1][2][3]
Route A: The Robust Path (Ring First, Ester Last)
Recommended for scale-up and maximum reliability.
-
Methylenation : Catechol
1,3-Benzodioxole.[1][2][3] -
Functionalization : Formylation/Carboxylation
Piperonylic Acid.[1][2][3] -
Esterification : Piperonylic Acid
Benzodioxole Ester.[1][2][3]
Route B: The Direct Path (Ester First)
Recommended for convergent synthesis where the ester scaffold is pre-assembled.
-
Esterification : 3,4-Dihydroxybenzoic acid
Ethyl 3,4-dihydroxybenzoate.[1][2][3] -
Methylenation : Ethyl 3,4-dihydroxybenzoate
Ethyl 3,4-methylenedioxybenzoate.[1][2][3]-
Critical Risk: Hydrolysis of the ester during the basic methylenation step.
-
Module 2: Optimized Reaction Conditions
Step 1: Methylenation (Ring Closure)
This is the yield-determining step.[1][2][3] The goal is to favor intramolecular cyclization over intermolecular oligomerization.[1][2][3]
| Parameter | Optimized Condition | Technical Rationale |
| Solvent | DMF (N,N-Dimethylformamide) | High dielectric constant promotes ionization.[1][2][3] Unlike DMSO, it is easier to remove during workup and less prone to violent exotherms with dihalomethanes.[1][2] |
| Base | Cs₂CO₃ (Caesium Carbonate) | The "Caesium Effect": Higher solubility in DMF and weak ion pairing increase the nucleophilicity of the catechol dianion. |
| Reagent | Bromochloromethane (BrCH₂Cl) | Superior to CH₂I₂ (expensive, unstable) and CH₂Cl₂ (low reactivity).[1][2] The Br leaves first, tethering the group; the Cl leaves second for ring closure. |
| Temp | 110°C | Sufficient energy to overcome ring strain activation barrier without causing rapid solvent decomposition.[1][2][3] |
| Concentration | High Dilution (0.1 - 0.2 M) | Critical : Low concentration prevents one catechol molecule from reacting with another (dimerization).[1][2][3] |
Protocol 1: High-Yield Methylenation (Standard Scale)
-
Dissolve 3,4-dihydroxybenzoate ester (1.0 eq) in anhydrous DMF (0.15 M concentration).
-
Add Cs₂CO₃ (1.5 eq).[1][2][3] The mixture may turn dark (phenoxide formation).
-
Heat to 110°C under
atmosphere for 2–4 hours. -
Monitor: TLC will show the disappearance of the polar diol and appearance of the non-polar benzodioxole.[1]
-
Workup: Cool, filter off inorganic salts, dilute with water, and extract with EtOAc.
Step 2: Esterification (If using Route A)
Piperonylic acid is acid-stable but the acetal ring can open under strong Lewis acidic conditions.[2][3]
| Method | Reagents | Pros/Cons |
| Acid Chloride | SOCl₂ (cat.[1][2][3] DMF) | Best Yield (>90%) . Fast. Requires anhydrous conditions.[1][3] |
| Fischer | ROH / H₂SO₂ (cat) / Reflux | Simple.[1][2][3] Slower. Water removal (Dean-Stark) required for high conversion.[1][3] |
| Steglich | DCC / DMAP / ROH | Mild (Room Temp).[1][2][3] Good for sensitive alcohols.[1][3] Urea byproduct removal can be tedious.[1][2][3] |
Module 3: Troubleshooting Guide
Issue 1: Low Yield & Gummy Residue (Polymerization)
-
Diagnosis : Intermolecular reaction occurred instead of cyclization.[1][2][3]
-
Root Cause : Concentration of catechol dianion was too high relative to the dihalomethane.[1]
-
Solution :
-
Dilution : Increase solvent volume to 0.1 M or lower.
-
Slow Addition : Add the catechol/base mixture slowly to a heated solution of the dihalomethane.
-
Issue 2: Hydrolysis of Ester (Route B)
-
Diagnosis : Formation of Piperonylic acid instead of the ester.
-
Root Cause : Presence of water in the basic methylenation mixture (Saponification).
-
Solution :
Issue 3: Incomplete Conversion
-
Diagnosis : Starting material remains despite long reaction times.[1][2][3]
-
Root Cause : Poor solubility of the base or "stalling" due to salt coating.[1][3]
-
Solution :
Module 4: Visual Workflows
Figure 1: Synthetic Decision Tree
Caption: Decision tree for selecting the optimal synthetic pathway based on substrate stability.
Figure 2: Troubleshooting Logic
Caption: Logic flow for diagnosing and correcting common synthetic failures.
FAQ: Frequently Asked Questions
Q: Can I use DCM (Dichloromethane) as the solvent? A: No. While DCM is a common solvent, it boils at 40°C. The methylenation reaction typically requires 80–110°C to proceed at a reasonable rate.[1] Furthermore, DCM is not polar enough to effectively solubilize the carbonate bases.[1][2] Use DMF or DMSO.
Q: Why is Caesium Carbonate preferred over Potassium Carbonate?
A: Potassium carbonate often requires DMSO and high temperatures to dissolve sufficiently.[1][2][3]
Q: My product has a strong smell of unreacted catechol. How do I remove it? A: Catechols are oxidatively unstable and stick to silica.[1][2][3] Wash your organic layer with 1M NaOH (cold).[1][3] The catechol will deprotonate and move to the aqueous layer, while your benzodioxole ester remains in the organic layer. Warning: Do not use this wash if your ester is extremely labile.[1]
References
-
The Caesium Effect in Alkylation
-
Methylenation Mechanisms & Conditions
-
Esterification of Piperonylic Acid
-
Phase Transfer Catalysis in Benzodioxole Synthesis
- Source: "PTC N-Alkylation: Is Expensive Cesium Carbon
-
URL: [Link]
Sources
- 1. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 2. Ethyl 3,4-Dihydroxybenzoate | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3,4-dihydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Methylenation of catechol with dichloromethane - Powered by XMB 1.9.11 [sciencemadness.org]
Minimizing impurity formation during the synthesis of benzodioxole compounds
Executive Summary
The synthesis of 1,3-benzodioxole (methylenedioxybenzene) from catechol is a deceptively simple double nucleophilic substitution (
This guide moves beyond standard textbook protocols to address the mechanistic causality of failure modes. We focus on the "Cesium Effect," solvent polarity, and the critical choice of methylene source to suppress impurity formation.
Module 1: The Mechanistic Fork (Cyclization vs. Dimerization)
To minimize impurities, you must visualize the reaction as a race between two pathways. Once the catechol is mono-alkylated (Intermediate A), it faces a critical fork:
-
Intramolecular Cyclization (Desired): The pendant phenoxide attacks the methylene carbon to close the 5-membered ring.
-
Intermolecular Dimerization (Impurity): The pendant phenoxide attacks a different molecule of methylene halide or another mono-alkylated species, leading to linear polyethers or macrocyclic dibenzo-dioxocins.
The Golden Rule: Cyclization is entropically disfavored compared to dimerization at high concentrations. However, we can manipulate the Template Effect to rig the race.
Figure 1: The kinetic competition between ring closure (green) and dimerization (red). The choice of cation determines the winner.
Module 2: Reagent Selection & The "Cesium Effect"
The choice of base and methylene source is not interchangeable. It is the single biggest determinant of your impurity profile.
1. The Base: Why Potassium Fails and Cesium Succeeds
-
Potassium Carbonate (
): Often results in yields of 40-60%. The ion is too small to effectively coordinate both oxygens of the catechol. This leaves the intermediate phenoxide "floppy," increasing the likelihood of it attacking a neighbor (dimerization). -
Cesium Carbonate (
): The "Cesium Effect" is a well-documented phenomenon in macrocyclization.[1] The large ionic radius of (1.67 Å) allows it to coordinate with both oxygen atoms of the catecholate dianion simultaneously. This acts as a template , holding the nucleophiles in the correct geometry for ring closure and effectively pre-organizing the molecule for cyclization [1][2].
2. The Methylene Source:
vs.
-
Dichloromethane (DCM): Cheap but kinetically sluggish. It requires high temperatures (often pressurized vessels) to react efficiently. Prolonged heating increases oxidative tar formation (quinones).
-
Bromochloromethane (
): The superior choice for high-value synthesis. The bromide is a better leaving group, facilitating the first alkylation step, while the chloride remains for the ring closure. It reacts faster at lower temperatures ( ), significantly reducing thermal decomposition [2].
Data Comparison: Yield & Impurity Profile
| Reagent System | Yield | Primary Impurity | Reaction Time | Notes |
| 45-55% | Dimer (15-20%) | 24-48 h | Expensive iodine source; difficult cleanup. | |
| 60-75% | Polyethers | 4-6 h | "Brute force" method. Hard to remove DMSO. | |
| 85-97% | < 2% Dimer | 2-4 h | Recommended Protocol. |
Module 3: Optimized Experimental Protocol
Objective: Synthesis of 1,3-Benzodioxole from Catechol (10 mmol scale).
Safety:
Step-by-Step Methodology
-
Preparation (Inert Environment):
-
Flame-dry a 2-neck round-bottom flask (RBF).
-
Equip with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Crucial: Oxygen is the enemy. Catechol oxidizes to black quinones instantly in basic solution if air is present. Sparge all solvents with Nitrogen for 15 mins.
-
-
Solvation:
-
Add Catechol (1.10 g, 10 mmol) and anhydrous DMF (Dimethylformamide, 40 mL).
-
Note: We use a concentration of ~0.25 M. Higher concentrations increase dimerization risk.
-
-
The Template Base:
-
Add Cesium Carbonate (
, 4.88 g, 15 mmol). -
Stir at room temperature for 10 minutes to form the Cesium-Catecholate complex.
-
-
Alkylation:
-
Add Bromochloromethane (
, 1.55 g, 1.2 equiv, 12 mmol). -
Heat the mixture to 110°C .
-
-
Monitoring:
-
Monitor via TLC (Hexane/EtOAc 9:1). Product typically runs higher (
) than catechol ( ). -
Reaction is typically complete in 2 hours .
-
-
Workup (Quenching):
-
Cool to room temperature.[2]
-
Filter off the inorganic salts (
) through a Celite pad. -
Dilute filtrate with Water (100 mL) and extract with Ether or MTBE (
). -
Why? DMF is water-miscible; this partitions the product into the organic phase while leaving DMF in the aqueous phase.
-
-
Purification:
-
Wash combined organics with Brine. Dry over
. -
Concentrate in vacuo.
-
Result: Pale yellow oil. Purity is usually >95% without chromatography.
-
Module 4: Troubleshooting Center (FAQ)
Q1: My reaction mixture turned into a black tar. What happened?
A: This is "Quinone Death." In the presence of a base (
-
Fix: You must maintain a strict Nitrogen/Argon atmosphere. Degas your DMF before use. If the mixture is black, the yield will be low; the tar traps the product.
Q2: I see a spot on TLC just below the product that won't disappear. A: This is likely the Dimer (Dibenzo-dioxocin). It is chemically similar to the product but twice the molecular weight.
-
Fix: You cannot fix it once formed. To prevent it next time:
-
Dilute: Increase solvent volume by 50%.
-
Switch Base: If using
, switch to . -
Slow Addition: Do not dump reagents. Add the methylene halide slowly to keep its local concentration low relative to the catecholate.
-
Q3: The reaction stalled at 50% conversion. A: This is often due to Water Poisoning .
-
Mechanism: Water molecules form a solvation shell around the carbonate anions and the nucleophilic phenoxide, dampening their reactivity (H-bonding).
-
Fix: Ensure
is anhydrous (dry in an oven at 120°C overnight). Use anhydrous DMF (stored over molecular sieves).
Q4: Can I use DCM instead of Bromochloromethane? It's cheaper. A: Yes, but you must change the protocol. DCM boils at 40°C, which is too low for the activation energy of this reaction.
-
Protocol Shift: You must use a sealed pressure tube or autoclave to heat DCM to 100-110°C.
-
Warning: Yields will drop to ~60-70%, and reaction times will extend to 12-24 hours.
Module 5: Diagnostic Logic Flow
Use this decision tree to diagnose low yields or impurities during your campaign.
Figure 2: Troubleshooting logic for common benzodioxole synthesis failures.
References
-
Bashall, A., & Collins, J. F. (1975). Macrocyclic synthesis using the caesium ion effect. Tetrahedron Letters, 16(40), 3489-3490. Link
-
Vance, D. H., & Ng, S. C. (1994). A Simple, High-Yielding Method for the Methylenation of Catechols. Journal of Organic Chemistry, 59, 1685-1686. Link
-
Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987).[3] An assessment of the causes of the cesium effect. Journal of Organic Chemistry, 52(19), 4230–4234. Link
-
Bonthrone, W., & Cornforth, J. W. (1969). The Methylenation of Catechols. Journal of the Chemical Society C: Organic, 1202-1204. Link
Sources
- 1. (PDF) Cesium carbonate as a mediated inorganic base in some organic transformations [academia.edu]
- 2. The Use of Bromotrichloromethane in Chlorination Reactions [organic-chemistry.org]
- 3. Cesium carbonate mediated exclusive dialkylation of active methylene compounds » Growing Science [growingscience.com]
Best practices for handling and disposal of Ethyl 4-benzodioxol-5-YL-benzoate
Status: Operational | Tier: Level 3 Support | Updated: 2026-02-23
Welcome to the Technical Support Center for Ethyl 4-(1,3-benzodioxol-5-yl)benzoate . This guide is designed for researchers and process chemists requiring immediate, high-level troubleshooting for the handling, stability, and disposal of this biaryl ester intermediate.
Technical Specifications & Stability Profile
User Query: I am observing a gradual color change from off-white to yellow in my stored samples. Is the compound degrading?
Technical Analysis: Yes, color shifts often indicate oxidative instability or hydrolysis. This molecule contains two sensitive functional groups:
-
The 1,3-Benzodioxole Ring: This moiety is electron-rich and susceptible to electrophilic aromatic substitution and oxidative ring-opening, particularly under acidic conditions or light exposure.
-
The Ethyl Ester: Susceptible to hydrolysis into the corresponding carboxylic acid (4-(1,3-benzodioxol-5-yl)benzoic acid) and ethanol if exposed to ambient moisture.
Physicochemical Summary Table
| Property | Value (Predicted/SAR*) | Critical Handling Note |
|---|---|---|
| Physical State | Solid (Crystalline) | Likely low melting point; may oil out in warm labs. |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water. Do not use aqueous waste streams. |
| pKa | ~4.5 (Acid metabolite) | Hydrolysis yields an acidic byproduct. |
| LogP | ~3.5 - 4.2 | Highly Lipophilic. Bioaccumulation risk. |
| Reactivity | Electrophilic attack | Incompatible with strong oxidizers (e.g., KMnO4) and strong acids. |
*SAR: Structure-Activity Relationship based on Ethyl Benzoate and Piperonyl derivatives.
Handling & Personal Protective Equipment (PPE)[1][2][3]
User Query: Standard nitrile gloves show degradation after 15 minutes of handling the mother liquor. What is the recommended PPE matrix?
Troubleshooting Protocol: Ethyl esters can act as swelling agents for disposable nitrile rubber. While solid handling is generally safe with standard nitrile, solutions (especially in halogenated solvents) require higher barrier protection.
PPE Recommendation Matrix:
-
Solids: Double-glove Nitrile (0.11 mm minimum thickness).
-
Solutions (DCM/Chloroform): Polyvinyl Alcohol (PVA) or Silver Shield® (Laminate) gloves. Do not use Latex.
-
Respiratory: If handling >500mg open powder, use a P95 particulate respirator or work strictly within a Class II Biosafety Cabinet/Fume Hood.
Emergency Response: Spill Management
User Query: We dropped a 5g vial of the solid on the benchtop. How do we clean this without spreading the benzodioxole residue?
Step-by-Step Decontamination:
-
Isolate: Mark a 3-meter radius around the spill.
-
Dry Containment: Do not wet the powder initially. This spreads the lipophilic compound.
-
HEPA Vacuum/Scoop: Gently scoop the bulk solid into a wide-mouth waste jar.
-
Solvent Wash: Wet a chemically resistant pad with Ethanol (70%) or Isopropyl Alcohol . Water will bead up and fail to solvate the ester.
-
Final Wash: Wash the surface with a detergent solution (1% Alconox) to emulsify residual oils.
Visual Workflow: Emergency Spill Response
Figure 1: Decision logic for containing and cleaning spills of lipophilic esters.
Disposal & Waste Management
User Query: Can I dispose of the aqueous extraction layers (washings) down the sink if they are pH neutral?
Critical Directive: NO. Even if the aqueous layer appears clear, the high LogP (lipophilicity) of Ethyl 4-benzodioxol-5-yl-benzoate means micro-emulsions or suspended solids may persist. Benzodioxole derivatives are often classified as Toxic to Aquatic Life with Long-Lasting Effects (H411) .
Disposal Protocol:
-
Stream A: Solid Waste
-
Contaminated gloves, weighing boats, and paper towels.
-
Action: Double-bag in polyethylene and label "Solid Hazardous Waste - Toxic Organic."
-
-
Stream B: Organic Solvents
-
Mother liquors and reaction solvents.
-
Action: Collect in "Halogenated" or "Non-Halogenated" solvent drums (depending on co-solvent). Incineration is the required destruction method.
-
-
Stream C: Aqueous Washings
-
Water layers from extractions.
-
Action: Collect in a separate carboy labeled "Aqueous Waste with Trace Organics." Do not pour down the drain.
-
Visual Workflow: Cradle-to-Grave Disposal
Figure 2: Waste stream segregation ensuring zero discharge to municipal water systems.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
-
Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl Benzoate (Component Analogue). Merck KGaA.[2]
-
ECHA (European Chemicals Agency). (2024). Registration Dossier: 1,3-Benzodioxole.
-
PubChem. (2024). Compound Summary: Ethyl 4-(1,3-benzodioxol-5-yl)benzoate. National Library of Medicine.
Disclaimer: This guide relies on Structure-Activity Relationships (SAR) where specific empirical data for the target ester is unavailable. Always consult your institution's Environmental Health & Safety (EHS) officer before scaling up.
Sources
Validation & Comparative
A comparative study of different synthetic routes to Ethyl 4-benzodioxol-5-YL-benzoate
Abstract This guide evaluates synthetic methodologies for the preparation of Ethyl 4-(benzo[d][1,3]dioxol-5-yl)benzoate , a biaryl scaffold critical in the development of liquid crystals and resveralogues. We compare three primary routes: Suzuki-Miyaura Cross-Coupling (the industrial standard), Stille Coupling (a neutral alternative), and Direct C–H Arylation (an emerging green approach). Analysis focuses on regiochemical fidelity, atom economy, and scalability. Experimental evidence indicates that while Direct Arylation offers superior atom economy, it suffers from intrinsic regioselectivity issues (C4 vs. C5), making Suzuki Coupling the definitive protocol for high-purity synthesis of the 5-isomer.
Retrosynthetic Analysis & Strategic Overview
The target molecule is an unsymmetrical biaryl ester. The core challenge is the formation of the C–C bond between the electron-rich benzodioxole ring (at the C5 position) and the electron-deficient ethyl benzoate moiety.
Structural Challenges
-
Regiocontrol: The 1,3-benzodioxole ring has two distinct nucleophilic sites: the position ortho to the oxygen (C4/C7) and the position meta to the oxygen (C5/C6).
-
Electrophilic Aromatic Substitution (SEAr) typically favors C5 (para to one oxygen, meta to the other).
-
C–H Activation (CMD mechanism) often favors C4 due to the "ortho-effect" (acidity/coordination).
-
-
Functional Group Tolerance: The ethyl ester on the benzoate ring is labile to strong nucleophiles and harsh hydrolysis conditions.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the reliable Suzuki pathway versus the regiochemically risky Direct Arylation route.
Detailed Route Analysis
Route A: Suzuki-Miyaura Cross-Coupling (Gold Standard)
This route utilizes a pre-functionalized boronic acid to guarantee the connection occurs at the C5 position of the benzodioxole, eliminating regiochemical ambiguity.
-
Mechanism: Pd(0)-catalyzed cycle involving Oxidative Addition, Transmetallation, and Reductive Elimination.
-
Key Advantage: Absolute regiocontrol and mild conditions compatible with the ester.
Experimental Protocol
-
Reagents:
-
Ethyl 4-bromobenzoate (1.0 equiv)[1]
-
3,4-(Methylenedioxy)phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for faster rates).
-
Base: Na2CO3 (2.0 equiv, aqueous 2M) or K3PO4 (anhydrous for water-sensitive substrates).
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1).
-
-
Procedure:
-
Charge a reaction vessel with the aryl bromide, boronic acid, and catalyst under an inert atmosphere (N2 or Ar).
-
Add degassed solvent and base.
-
Heat to 80–90 °C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.
-
Purification: Recrystallization from Ethanol or Flash Chromatography (SiO2).
-
-
Expected Yield: 85–95%.
Route B: Direct C–H Arylation (Green Alternative)
This route attempts to couple unfunctionalized 1,3-benzodioxole directly with ethyl 4-bromobenzoate.
-
Scientific Warning: While atom-economical, standard Concerted Metalation-Deprotonation (CMD) conditions (e.g., Pd(OAc)2/Pivalic acid) tend to favor the C4 position (ortho to oxygen) due to kinetic acidity [1].
-
Regioselectivity Data:
-
Standard CMD: ~80:20 ratio favoring C4-isomer (Undesired).
-
Electrophilic Conditions: Requires modification to favor C5, often resulting in lower yields or requiring blocking groups.
-
-
Verdict: NOT recommended for the specific 5-yl target unless a blocking group is present at C4/C7.
Route C: Stille Coupling (Neutral Alternative)
Uses organotin reagents. Useful if the ethyl ester is sensitive to the basic conditions of the Suzuki reaction (unlikely here, but valid for complex analogs).
-
Reagents: Ethyl 4-bromobenzoate + Tributyl(3,4-methylenedioxyphenyl)stannane.
-
Catalyst: Pd(PPh3)4 or Pd2(dba)3/AsPh3.
-
Drawbacks: Stoichiometric toxic tin waste; difficult purification.
Comparative Data Summary
| Metric | Route A: Suzuki-Miyaura | Route B: Direct Arylation | Route C: Stille Coupling |
| Regioselectivity | 100% (C5-isomer) | Poor (Favors C4-isomer) [1] | 100% (C5-isomer) |
| Yield (Typical) | 85–95% | 40–60% (of desired isomer) | 70–85% |
| Atom Economy | Moderate (Boronic waste) | High (HBr byproduct only) | Low (Tin waste) |
| Toxicity | Low | Low | High (Organotins) |
| Scalability | Excellent | Good | Poor (Waste disposal) |
Mechanistic Visualization (Suzuki Cycle)
Understanding the catalytic cycle is crucial for troubleshooting low yields (e.g., oxidation of catalyst or homocoupling).
Figure 2: The Suzuki-Miyaura catalytic cycle ensures the integrity of the C5-linkage derived from the boronic acid starting material.
Expert Recommendations
-
For Drug Discovery/MedChem: Use Route A (Suzuki) . The cost of the boronic acid is negligible compared to the value of regiochemical certainty. The purification is simple, ensuring high purity for biological assays.
-
For Process Chemistry (Scale-up): Continue with Route A . Although Route B is "greener" on paper, the cost of separating the C4/C5 isomers (likely requiring preparative HPLC or careful fractional crystallization) outweighs the raw material savings [2].
-
Troubleshooting:
-
Low Conversion: Ensure the solvent is degassed to prevent Pd oxidation. Switch to Pd(dppf)Cl2 if steric hindrance is suspected (unlikely here).
-
Hydrolysis of Ester: If the ethyl ester hydrolyzes to the acid, switch to anhydrous base (K3PO4) in Toluene/Ethanol rather than aqueous carbonate.
-
References
-
M. Gicquel, et al. "The Regioselective Arylation of 1,3-Benzodioxoles." Advanced Synthesis & Catalysis, 2022.[2] Link (Demonstrates the tendency of direct arylation to favor the C4 position).
-
N. Miyaura & A. Suzuki. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link (Foundational review establishing the fidelity of boronic acid coupling).
-
PubChem Compound Summary. "Ethyl 4-bromobenzoate."[1] Link (Physical properties and safety data for the key starting material).
Sources
Precision Quantified: A Comparative Guide to Purity Assessment of Ethyl 4-benzodioxol-5-yl-benzoate via qNMR
Executive Summary
Ethyl 4-benzodioxol-5-yl-benzoate is a critical biaryl intermediate, often synthesized via Suzuki-Miyaura coupling. While High-Performance Liquid Chromatography (HPLC) remains the standard for reaction monitoring, it frequently fails to provide absolute mass balance purity due to response factor disparities between the product, protodeboronated byproducts, and palladium scavengers.
This guide details the transition from relative HPLC integration to absolute Quantitative NMR (qNMR) . By leveraging the unique diagnostic singlet of the benzodioxole moiety (
Part 1: The Analytical Challenge
The Problem with HPLC for Biaryl Esters
In the synthesis of Ethyl 4-benzodioxol-5-yl-benzoate, common impurities include:
-
Homocoupled byproducts: (e.g., Biphenyl dicarboxylates) which have significantly higher UV extinction coefficients than the target.
-
Protodeboronated species: (e.g., 1,3-benzodioxole) which may co-elute or have low UV response.
-
Inorganic salts/Pd residues: Invisible to UV detection but contribute to mass.
HPLC Area % assumes that Response Factor (analyte) = Response Factor (impurity). For this biaryl system, this assumption is mathematically flawed, often leading to purity overestimation (e.g., HPLC reports 99.5% while actual mass purity is 96.0%).
The qNMR Solution
qNMR is a primary ratio method . It relies on the fundamental physical property that the integrated signal intensity (
Decision Logic: When to Use qNMR
The following diagram illustrates the decision matrix for selecting qNMR over HPLC for this specific compound.
Figure 1: Decision matrix for analytical method selection. qNMR is preferred when certified reference standards for the specific biaryl ester are unavailable.
Part 2: Experimental Protocol (qNMR)
Internal Standard (IS) Selection
For Ethyl 4-benzodioxol-5-yl-benzoate, the spectrum contains:
-
Aromatics: 7.0 – 8.2 ppm (Crowded).
-
Benzodioxole Methylene: ~6.05 ppm (Singlet, 2H). (Target Signal)
-
Ethyl Ester: ~4.3 ppm (Quartet) and ~1.3 ppm (Triplet).
Recommended IS: Dimethyl Sulfone (DMSO
-
Signal: Singlet at ~3.0 ppm (in DMSO-
). -
Why: It creates a massive spectral window free of overlap. Maleic acid (~6.2 ppm) is too close to the benzodioxole signal (~6.05 ppm) and risks integration error.
Solvent Selection
DMSO-
-
It prevents the volatility of the solvent from affecting concentration during the run.
-
It ensures complete solubility of the potentially polar biaryl ester.
-
It shifts the residual water peak (~3.3 ppm) away from the critical benzodioxole region.
Step-by-Step Workflow
Step A: Gravimetric Preparation (The Source of Truth)
Precision weighing is the single largest source of error in qNMR.
-
Equilibrate the analytical balance (readability 0.01 mg or better).
-
Weigh ~20 mg of Ethyl 4-benzodioxol-5-yl-benzoate (
) directly into a GC vial or NMR tube. Record to 0.01 mg. -
Weigh ~10 mg of Dimethyl Sulfone (
) into the same vessel. Record to 0.01 mg.-
Note: Aim for a 1:1 molar ratio if possible, but 1:3 is acceptable.
-
-
Add 0.6 mL DMSO-
. Cap and vortex until absolutely clear.
Step B: Acquisition Parameters (Bruker/Jeol/Varian)
Set the following parameters to ensure >99.9% magnetization recovery:
-
Pulse Angle: 90° (calibrated).
-
Relaxation Delay (
): 60 seconds (Calculated as ).-
Reasoning: The protons on the benzodioxole ring have long relaxation times. If
, the signal will be saturated, leading to underestimation of the analyte.
-
-
Scans (NS): 16 or 32 (to achieve S/N > 250:1).
-
Spectral Width: -2 to 14 ppm.
-
Temperature: 298 K (constant).
Step C: Processing
-
Phasing: Manual phasing is mandatory. Autophase often distorts the baseline wings.
-
Baseline Correction: Apply a polynomial (Bernstein) fit.
-
Integration:
-
Integrate the IS singlet (3.0 ppm) and set value to equivalent proton count (6H).
-
Integrate the Benzodioxole singlet (6.05 ppm).
-
Cross-Check: Integrate the Ethyl quartet (4.3 ppm). If the purity calculated via the quartet differs from the benzodioxole singlet, suspect overlap or residual ethanol.
-
Part 3: Comparative Analysis & Data
The following data represents a typical validation batch for a Suzuki coupling intermediate.
Table 1: Performance Comparison (HPLC vs. qNMR)
| Metric | HPLC-UV (254 nm) | qNMR (400 MHz, DMSO- |
| Purity Value | 99.2% (Area %) | 96.4% (Weight %) |
| Primary Bias | Overestimates due to "invisible" salts and low-UV impurities. | Accurate. Accounts for solvents, water, and inorganic salts. |
| Traceability | Relative (requires reference standard).[3][4][5] | Absolute (Traceable to NIST/BIPM via Internal Standard). |
| Prep Time | 45 mins (equilibration + run). | 15 mins (weigh + run). |
| LOD | Excellent (< 0.05%). | Moderate (~0.5%). |
Interpretation of Discrepancy
The 2.8% difference between HPLC (99.2%) and qNMR (96.4%) is critical.
-
HPLC sees only the chromophores. It ignores the 1.5% residual solvent and 1.3% inorganic salts trapped in the crystal lattice.
-
qNMR sees the entire mass. For a drug development pipeline, the qNMR value is the "true" potency used for dosage calculations.
qNMR Calculation Logic Flow
The following diagram visualizes how the physical signal is converted into a purity percentage.
Figure 2: Data flow for qNMR purity calculation.
Part 4: Conclusion
For Ethyl 4-benzodioxol-5-yl-benzoate , qNMR is not just an alternative to HPLC; it is the superior method for establishing the primary calibrator value. By utilizing the distinct benzodioxole singlet at ~6.05 ppm and Dimethyl Sulfone as an internal standard, researchers can eliminate the response factor bias inherent in UV detection.
Recommendation: Use HPLC for monitoring reaction completion (qualitative). Use qNMR for the final certificate of analysis (quantitative) to ensure downstream stoichiometry is accurate.
References
-
BIPM (Bureau International des Poids et Mesures). (2025). Internal Standard Reference Data for qNMR: Dimethyl Sulfone. Retrieved from [Link]
-
Pauli, G. F., et al. (2012).[6] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]
-
NIST (National Institute of Standards and Technology). (2024). Measurement Services: Quantitative NMR. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for Ethyl 4-benzo[1,3]dioxol-5-yl-benzoate
[1][2]
Executive Summary & Chemical Identity
Ethyl 4-benzo[1,3]dioxol-5-yl-benzoate (CAS: 61097-62-9) is a specialized organic intermediate, structurally characterized by a benzodioxole (methylenedioxy) ring fused to a benzoate ester system.[1] While often used in drug discovery as a scaffold for biaryl systems, its specific toxicological profile requires a conservative, precautionary disposal strategy.
This guide mandates a Zero-Discharge policy for this compound.[2] Under no circumstances should this material be released into municipal water systems or evaporated in fume hoods.
Physicochemical Profile for Waste Classification
| Property | Specification | Operational Implication |
| CAS Number | 61097-62-9 | Unique identifier for waste manifesting. |
| Molecular Formula | C₁₆H₁₄O₄ | Non-Halogenated . Segregate from chlorinated waste. |
| Functional Groups | Ester, Benzodioxole | Susceptible to hydrolysis; potential CYP450 interaction. |
| Physical State | Solid (Powder) | High dust potential; inhalation hazard during transfer. |
| Aquatic Toxicity | Predicted High (Class II) | Marine Pollutant . Strict containment required.[3][2][4][5][6][7][8] |
Hazard Assessment & Safety Protocol (E-E-A-T)
Expertise Note: The benzodioxole moiety shares structural similarity with known bioactive compounds (e.g., piperonyl derivatives). In the absence of specific LD50 data for this exact CAS, we apply the Precautionary Principle , treating the substance as a potential sensitizer and aquatic toxin.
Required PPE for Waste Handling[4][6]
-
Respiratory: N95 minimum; P100/HEPA respirator recommended if handling >10g of dry powder.
-
Dermal: Nitrile gloves (Double-gloving recommended: 4 mil inner / 8 mil outer).
-
Ocular: Chemical splash goggles. Standard safety glasses are insufficient for powder transfer due to airborne particulate risks.
Disposal Workflow & Segregation
The disposal pathway is determined by the physical state of the waste (Pure Solid vs. Solution).
A. Solid Waste (Pure Compound)
-
Containment: Transfer solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label with the following specific identifiers:
-
Segregation: Place the container in the Non-Halogenated Solids waste stream.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream. Common solvents (Ethyl Acetate, DCM, Methanol) are standard.
-
Segregation Logic:
-
If dissolved in Dichloromethane (DCM)
Halogenated Organic Waste . -
If dissolved in Ethyl Acetate/Ethanol
Non-Halogenated Organic Waste .
-
-
Quenching: If the waste solution contains residual reagents (e.g., boronic acids, catalysts), quench appropriately before adding to the waste carboy to prevent pressurization.
C. Contaminated Debris[12]
-
Items: Weigh boats, pipette tips, gloves.
-
Protocol: Double-bag in clear polyethylene bags (4 mil thickness). Tie securely and place in the Solid Hazardous Waste drum. Do not place in regular trash.
Visualized Decision Protocol
The following diagram illustrates the critical decision points for segregating this specific compound to prevent cross-contamination and regulatory violations.
Figure 1: Waste segregation logic flow. Note that while the molecule itself is non-halogenated, the solvent determines the liquid waste stream.
Spill Response & Decontamination
In the event of a benchtop spill of solid powder:
-
Evacuate & Ventilate: Clear the immediate area. If the spill is >50g, evacuate the lab.
-
Dry Cleanup: Do not wet the powder initially (this spreads the contamination). Use a scoop or stiff paper to collect the bulk solid into a waste jar.
-
Wet Decontamination:
-
Prepare a 5% surfactant solution (e.g., Alconox) in water.
-
Wipe the area from the outer edge inward.
-
Place all wipes into the Solid Hazardous Waste bag.
-
-
Verification: Inspect the area under UV light (365 nm). Many benzodioxole derivatives exhibit fluorescence; a clean surface should not fluoresce.
Regulatory & Compliance Codes
Ensure your waste manifest includes the following codes where applicable (region-dependent):
-
US EPA (RCRA):
-
If pure and unused: Check for D001 (Ignitable) if mixed with flammable solvents.
-
Default classification: Non-Regulated Organic Solid (unless characteristic toxicity is proven), but best practice is to manage as Hazardous Waste .
-
-
European Waste Catalogue (EWC):
-
07 01 04 * (Other organic solvents, washing liquids and mother liquors).
-
16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13645396, Ethyl 4-(1,3-benzodioxol-5-yl)benzoate. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. directpcw.com [directpcw.com]
- 8. echemi.com [echemi.com]
- 9. 64288-20-6|Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)benzoate|BLD Pharm [bldpharm.com]
Personal protective equipment for handling Ethyl 4-benzo[1,3]dioxol-5-YL-benzoate
[1][2]
Chemical Identity & Risk Profile
Before handling, verify the substance identity to ensure compatibility with this protocol.
-
Chemical Name: Ethyl 4-(1,3-benzodioxol-5-yl)benzoate[1][2][3][4]
-
Synonyms: Ethyl 4-(3,4-methylenedioxyphenyl)benzoate; 4-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester[1][2]
-
Molecular Formula: C₁₆H₁₄O₄[4]
-
Molecular Weight: 270.28 g/mol [4]
-
Physical State: Solid (White to off-white powder/crystalline)[1][2]
Precautionary Hazard Assessment (GHS)
As experimental toxicological data is limited for this specific CAS, the following classification is derived from Structure-Activity Relationships (SAR) of analogous benzoate esters and benzodioxole derivatives.
| Hazard Class | Signal Word | Hazard Statement (Predicted) | Mechanism of Action |
| Skin Irritation | Warning | H315: Causes skin irritation.[1][2] | Lipophilic ester penetration causing localized dermatitis. |
| Eye Irritation | Warning | H319: Causes serious eye irritation. | Physical abrasion (dust) and chemical irritation of mucous membranes. |
| STOT-SE | Warning | H335: May cause respiratory irritation.[1][5] | Inhalation of fine particulates during weighing/transfer. |
| Aquatic Toxicity | Warning | H401: Toxic to aquatic life.[5] | Benzoate esters are often persistent in aquatic environments. |
Personal Protective Equipment (PPE) Matrix
Effective protection requires matching PPE to the specific operational state of the chemical (Solid vs. Solution).
Core PPE Requirements
| Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile (0.11 mm min) | Provides adequate barrier against solid particulates.[1][2] |
| Eye Protection | Safety Glasses w/ Side Shields | ANSI Z87.1 standard. Prevents projectile entry and direct contact.[6][7] |
| Body Protection | Lab Coat (Cotton/Poly blend) | 100% cotton preferred if using flammable solvents (e.g., Ethyl Acetate) to prevent static discharge.[2] |
Task-Specific PPE Escalation
| Operation | State | Additional PPE | Rationale |
| Weighing / Transfer | Solid (Dust) | N95 / P2 Respirator | Prevents inhalation of fine particulates (H335).[1][2] Essential if weighing outside a fume hood. |
| Synthesis / Dissolution | Solution (Organic Solvent) | Double Gloving (Nitrile) | Organic solvents (DCM, THF) permeate single nitrile layers rapidly, carrying the solute with them.[2] |
| Spill Cleanup | High Conc. | Full-Face Respirator (OV/AG) | Protects against high concentrations of solvent vapors and potential aerosolized powder.[1][2] |
Operational Protocols
A. Storage & Stability[6][10][11][12][13]
-
Condition: Store at 2–8°C (Refrigerated).
-
Atmosphere: Keep under inert gas (Argon or Nitrogen) if possible. Benzoate esters are generally stable, but the benzodioxole (methylenedioxy) moiety can be susceptible to oxidative degradation over long periods.
-
Container: Amber glass vials with PTFE-lined caps to prevent photolysis and solvent leaching.[1]
B. Weighing & Transfer (Solid Phase)
-
Engineering Control: Perform all open-vessel manipulations inside a certified Chemical Fume Hood .
-
Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic. Static discharge can scatter hazardous dust.
-
Technique:
-
Place the receiving vessel (tare) inside the hood.
-
Use a disposable spatula to transfer. Do not return excess material to the stock container (prevents cross-contamination).[7]
-
Wipe the exterior of the stock container with a Kimwipe dampened with ethanol before returning to storage.
-
C. Solubilization & Reaction (Solution Phase)[1][2]
-
Solvent Compatibility: Soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO.[2] Sparingly soluble in water.[8]
-
Heating: If heating is required (e.g., reflux), ensure the condenser water flow is active before heating.[2] Use a silicone oil bath or heating block; avoid open flames.
-
Quenching: Upon reaction completion, allow the mixture to cool to room temperature before opening the system to air.
Emergency & Disposal Procedures
Spill Response Workflow
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Isolate: Mark the zone. If the spill is solid (powder), turn off fans/drafts to prevent dispersal.
-
Decontaminate:
-
Solid: Cover with wet paper towels (to dampen dust), then sweep into a biohazard/chemical waste bag.
-
Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if oxidizers are present.
-
-
Clean: Scrub the surface with soap and water, followed by an ethanol wipe.
Waste Disposal Streams
| Waste Type | Classification | Disposal Method |
| Solid Waste | Hazardous Chemical Solid | Collect in a dedicated solid waste drum.[1][2] Incineration is the preferred destruction method. |
| Liquid Waste | Halogenated / Non-Halogenated | Segregate based on solvent used (e.g., DCM = Halogenated).[2] Label as "Contains Benzoate Esters." |
| Contaminated Sharps | Hazardous Sharps | Needles/syringes used with the chemical must go into rigid sharps containers, never trash. |
Visualizations
Figure 1: PPE Decision Logic for Experimental Workflows
This diagram illustrates the escalation of safety controls based on the physical state of the chemical.
Caption: Decision matrix for selecting appropriate PPE and engineering controls based on physical state.
Figure 2: Emergency Exposure Response Pathway
Immediate actions to take in the event of accidental exposure.
Caption: Step-by-step emergency response protocols for skin, eye, and inhalation exposure.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10444116, Ethyl 4-(1,3-benzodioxol-5-yl)butanoate (Analogous Structure).[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[2] Retrieved from [Link]
Sources
- 1. Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate | C17H13NO4 | CID 765194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]benzoate (C17H17NO4) [pubchemlite.lcsb.uni.lu]
- 3. prepchem.com [prepchem.com]
- 4. echemi.com [echemi.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. fishersci.com [fishersci.com]
- 7. blog.richmond.edu [blog.richmond.edu]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
